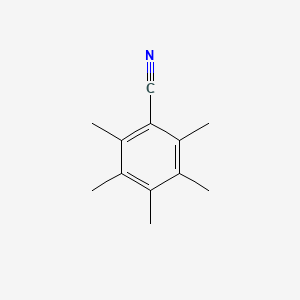

Pentamethylbenzonitrile

描述

Contextualization within Polymethylated Aromatics

Pentamethylbenzonitrile belongs to the class of organic compounds known as polymethylated aromatics. These are benzene (B151609) derivatives where multiple hydrogen atoms on the aromatic ring have been substituted with methyl groups. The presence of five methyl groups on the benzene ring in this compound makes it a highly electron-rich aromatic system. chemicalbook.com This electron-rich nature significantly influences its chemical reactivity and properties. Like other polymethylated benzenes such as durene (1,2,4,5-tetramethylbenzene) and hexamethylbenzene (B147005), this compound readily undergoes electrophilic substitution reactions. chemicalbook.com

Significance in Contemporary Organic Chemistry Research

The study of nitriles, including this compound, is crucial in modern organic chemistry. fiveable.me The nitrile group is a versatile functional group that can be transformed into various other nitrogen-containing functionalities like amines and amides through reactions such as nucleophilic addition-elimination. fiveable.me The ability to synthesize and manipulate nitriles is a fundamental skill in organic synthesis, providing pathways to a wide array of valuable compounds used in pharmaceuticals, agrochemicals, and materials science. fiveable.me

Overview of Key Research Domains

Research involving this compound spans several key areas. A primary focus is on its synthesis and chemical reactivity. For instance, studies have explored its reaction with fuming nitric acid, which leads to the regioselective formation of 6-cyano-2,3,4,5-tetramethylbenzyl nitrate (B79036). oup.com This product can be further converted to 4,5,6,7-tetramethylphthalide, highlighting the compound's utility as a chemical intermediate in the synthesis of more complex molecules. oup.com Additionally, its role as a building block in materials science is an area of active investigation, leveraging the properties imparted by its polymethylated aromatic structure. gtiit.edu.cncmu.edu

Structure

3D Structure

属性

IUPAC Name |

2,3,4,5,6-pentamethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDPYDGGUAKABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199414 | |

| Record name | Pentamethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5144-10-5 | |

| Record name | 2,3,4,5,6-Pentamethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of Pentamethylbenzonitrile

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comaakash.ac.in The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents already present on the aromatic ring. wikipedia.orglibretexts.orglibretexts.org In the case of pentamethylbenzonitrile, the five methyl groups act as activating groups, while the nitrile group is deactivating.

Nitration Reactions with Fuming Nitric Acid

The reaction of this compound with fuming nitric acid is a key example of its electrophilic substitution behavior, leading to specific functionalization patterns.

The nitration of this compound demonstrates remarkable regioselectivity. The reaction primarily occurs at the aromatic ring, but under certain conditions, functionalization of a methyl side-chain can be observed. oup.comrsc.org Specifically, this compound reacts with nitric acid to afford 6-nitro-2,3,4,5-tetramethylbenzonitrile as the main product. oup.com This outcome highlights the directing effect of the substituents, where the position ortho to the deactivating nitrile group and para to a methyl group is favored for substitution.

In some instances, side-chain functionalization can compete with ring nitration. nih.govmdpi.comrsc.org For example, the reaction in certain solvents can lead to the formation of benzyl (B1604629) nitrates, indicating that the reaction pathway can be influenced by the reaction medium. oup.com

Under specific conditions, the nitration of this compound can lead to the formation of nitrated benzyl nitrates. oup.comoup.com When this compound is treated with fuming nitric acid in dichloromethane (B109758) at low temperatures, 1-cyano-2-nitrooxymethyl-3,4,5,6-tetramethylbenzene is formed in high yield. oup.com This product results from nitrooxylation of one of the methyl groups, a reaction that competes with aromatic nitration. The formation of such benzyl nitrates is significant as they can serve as precursors to other functionalized molecules. oup.comdss.go.th For instance, acid hydrolysis of 6-cyano-2,3,4,5-tetramethylbenzyl nitrate (B79036) leads to the formation of 4,5,6,7-tetramethylphthalide. oup.com

The table below summarizes the key products from the nitration of this compound under different conditions.

| Reagent/Solvent | Temperature | Major Product | Yield | Reference |

| Fuming Nitric Acid | Room Temperature | 6-Nitro-2,3,4,5-tetramethylbenzonitrile | - | oup.com |

| Fuming Nitric Acid / Dichloromethane | 0-5 °C | 1-Cyano-2-nitrooxymethyl-3,4,5,6-tetramethylbenzene | 85% | oup.com |

Comparative Reactivity Studies with Other Polymethylated Benzonitriles

The reactivity of this compound in nitration reactions can be better understood by comparing it with other polymethylated benzonitriles. For instance, tetramethylbenzonitriles exhibit different reaction pathways depending on the substitution pattern. oup.com While 2,3,4,5-tetramethylbenzonitrile undergoes normal ring nitration to give the 6-nitro derivative, other isomers like 2,3,4,6- and 2,3,5,6-tetramethylbenzonitrile (B181192) yield phthalide (B148349) derivatives through the formation of o-cyanobenzyl nitrates. oup.com This comparison underscores the subtle electronic and steric effects that govern the reaction outcomes in this class of compounds. The increased number of methyl groups in this compound appears to favor side-chain functionalization under specific conditions, a pathway less prominent in some of its lower methylated counterparts.

Radical and Cationic Transformations

Beyond classical electrophilic substitutions, this compound can also undergo transformations involving radical and cationic intermediates.

Generation of Radical-Cations

The generation of aromatic radical cations opens up alternative reaction pathways that are complementary to traditional thermal reactions. nii.ac.jpresearchgate.net These highly reactive open-shell species can be generated through one-electron oxidation. nii.ac.jprsc.org While specific studies on the generation of the this compound radical-cation are not extensively detailed in the provided context, the general principles of forming radical cations from aromatic compounds are well-established. nii.ac.jpiaea.org The electron-rich nature of the pentamethylbenzene (B147382) core suggests that it would be susceptible to oxidation to form the corresponding radical cation under suitable oxidizing conditions. The stability and subsequent reactivity of such a species would be influenced by the electronic effects of both the methyl and nitrile substituents.

Mechanistic Investigations of Radical and Cationic Species

The reaction of this compound with electrophiles, such as in nitration, provides insight into the formation and reactivity of cationic intermediates. When this compound is treated with fuming nitric acid in an inert solvent like dichloromethane, the reaction proceeds regioselectively at an ortho methyl group. researchgate.net The mechanism does not involve aromatic ring nitration but rather a side-chain functionalization.

The proposed mechanism for side-chain nitrooxylation involves the formation of a conjugate acid of the initially formed benzyl nitrite (B80452). The key intermediate is a benzylic cation, which is stabilized by the polymethyl-substituted ring. For instance, in the reaction with nitric acid, the nucleophilic attack of the solvent or other species occurs at the benzylic carbon atom of a conjugate acid intermediate. researchgate.net While the nitration of other polyalkylbenzenes in acetonitrile (B52724) can lead to N-benzylacetamides through the nucleophilic attack of the solvent on a nitro-methylenecyclohexadiene intermediate, the reaction with this compound primarily yields side-chain functionalized products, indicating the stability and preferred reaction pathway of the benzylic cationic species. researchgate.net

Hydrolysis and Derivatization of Reaction Products

The primary products derived from the reaction of this compound with reagents like fuming nitric acid are amenable to further transformation, particularly through hydrolysis. These derivatization pathways offer routes to valuable synthetic intermediates and heterocyclic structures.

Conversion to Phthalides and Isobenzofurans

A significant transformation of this compound's reaction products is their conversion into substituted phthalides (dihydroisobenzofuran-1-ones). The reaction of this compound with fuming nitric acid regioselectively yields 6-cyano-2,3,4,5-tetramethylbenzyl nitrate in high yield. iitk.ac.in This nitrate ester is a key intermediate that, upon acid-catalyzed hydrolysis, is readily converted into 4,5,6,7-tetramethylphthalide. iitk.ac.in

Synthesis of Related Benzyl Nitrites and Acetamides

The reaction of this compound with fuming nitric acid in dichloromethane at low temperatures (0–5 °C) is an effective method for synthesizing 1-cyano-2-nitrooxymethyl-3,4,5,6-tetramethylbenzene, also known as 6-cyano-2,3,4,5-tetramethylbenzyl nitrate. researchgate.net This reaction can achieve high yields, with reports of up to 85%. researchgate.net

Furthermore, while direct acetamidation of this compound is not the primary pathway, the reaction of related polymethylbenzenes provides a model for this transformation. The nitration of hexamethylbenzene (B147005) in acetonitrile yields N-(pentamethylbenzyl)acetamide as the major product. researchgate.net The mechanism is thought to involve the initially formed benzyl nitrite reacting with the solvent (acetonitrile). The conjugate acid of the benzyl nitrite undergoes nucleophilic attack by acetonitrile, forming an imino-carbonium ion intermediate, which then hydrolyzes to the corresponding N-benzylacetamide. researchgate.net This suggests a potential, though not dominant, pathway for forming acetamides from this compound under similar conditions.

Table 1: Products from the Reaction of this compound with Fuming Nitric Acid

| Reactant | Reagent/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Fuming HNO₃ / Dichloromethane | 6-Cyano-2,3,4,5-tetramethylbenzyl nitrate | 85% | researchgate.net |

| 6-Cyano-2,3,4,5-tetramethylbenzyl nitrate | Acid Hydrolysis | 4,5,6,7-Tetramethylphthalide | High | iitk.ac.in |

Cycloaddition Reactions and Annulation Strategies

Information regarding specific cycloaddition or annulation reactions involving this compound as a direct substrate was not available in the searched literature. Such reactions, like the Diels-Alder reaction, typically require specific electronic and steric properties, such as a conjugated diene system, which are not intrinsically present in the aromatic nitrile structure of this compound. wikipedia.orgorganic-chemistry.org While derivatization could potentially introduce functionalities amenable to cycloaddition, no specific examples were found.

Advanced Spectroscopic Characterization of Pentamethylbenzonitrile and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. In pentamethylbenzonitrile, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. This stretching vibration typically appears in a distinct region of the spectrum, generally between 2260 and 2240 cm⁻¹, characterized by a sharp and medium-intensity peak. The exact position of this band can be influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The pentamethyl-substituted aromatic ring gives rise to several other characteristic absorptions. The C-H stretching vibrations of the methyl groups are observed in the 3000-2850 cm⁻¹ region. Aromatic C-C stretching vibrations within the ring typically produce a series of bands in the 1600-1400 cm⁻¹ range. Due to the high degree of substitution, the patterns of C-H out-of-plane bending bands, which are often used to determine substitution patterns on less substituted rings, are simplified but can be found in the region below 900 cm⁻¹.

Specific spectral data for this compound is available in spectral databases such as SpectraBase.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C-H Stretch (Methyl) | 2950 - 2850 | Medium-Strong | Corresponds to the aliphatic C-H bonds of the five methyl groups. |

| C≡N Stretch (Nitrile) | 2260 - 2240 | Medium, Sharp | Highly characteristic fingerprint for the nitrile functional group. researchgate.net |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Weak | Multiple bands are expected due to the vibrations of the benzene ring itself. |

| C-H Bend (Methyl) | 1465 - 1370 | Medium | Represents the bending vibrations of the methyl group C-H bonds. |

Raman Spectroscopic Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" mode of the highly substituted benzene ring is expected to produce a strong and characteristic Raman signal.

The C≡N stretch is also active in Raman spectroscopy, and its observation can confirm the assignment from the IR spectrum. The symmetric C-C stretching vibrations of the aromatic ring and the C-C bonds connecting the methyl groups to the ring are typically strong in the Raman spectrum. For benzonitrile (B105546), a key Raman shift for the benzene ring's trigonal planar breathing mode is observed around 1000.7 cm⁻¹. rsc.org The high symmetry of a related compound, hexamethylbenzene (B147005), results in distinct Raman phonon spectrum changes during phase transitions, highlighting the sensitivity of Raman spectroscopy to molecular packing and symmetry. oregonstate.edu

Specific FT-Raman spectral data for this compound can be found in chemical databases.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C-H Stretch (Methyl) | 2950 - 2850 | Strong | Symmetric and asymmetric stretching of methyl C-H bonds. |

| C≡N Stretch (Nitrile) | 2260 - 2240 | Medium | Complements the IR data for the nitrile group. |

| Aromatic Ring Breathing | ~1000 | Strong | A symmetric vibration often strong in Raman for substituted benzenes. |

| Ring-Methyl Stretch | 1200 - 1300 | Medium-Strong | Stretching of the C-C bond between the aromatic ring and methyl groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment of this compound can be achieved.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's structure. The five methyl groups attached to the benzene ring are in different chemical environments, which should, in principle, give rise to distinct signals. However, due to the similar electronic environment of the methyl groups on a polysubstituted ring, these signals may appear very close together, potentially overlapping in the range of 2.0-2.5 ppm. libretexts.org The integration of these signals would correspond to the total number of methyl protons (15H).

In the closely related compound, pentamethylbenzene (B147382), the aromatic proton appears as a singlet around 6.9 ppm, while the methyl groups give rise to two distinct singlets at approximately 2.21 ppm (6H) and 2.17 ppm (9H), reflecting their different positions relative to the lone aromatic proton. For this compound, which lacks any aromatic protons, only signals for the methyl groups would be observed. The specific chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Methyl Protons (-CH₃) | 2.2 - 2.5 | Multiple Singlets | 15H | Signals for ortho, meta, and para methyl groups may be closely spaced or overlap. |

Carbon-13 NMR (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the nitrile carbon, the aromatic carbons, and the methyl carbons.

The nitrile carbon (C≡N) typically resonates in the range of 115-125 ppm. s-a-s.org This signal is often of lower intensity due to the lack of attached protons and longer relaxation times. The aromatic carbons will appear in the 125-150 ppm region. There will be six distinct signals for the aromatic carbons: one for the carbon attached to the nitrile group (ipso-carbon) and five for the carbons attached to the methyl groups. The chemical shifts of these carbons are influenced by the substituent effects of the nitrile and methyl groups. The five methyl carbons will have signals in the aliphatic region, typically between 15-25 ppm.

Specific ¹³C NMR spectral data for this compound is available in the SpectraBase database.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Methyl Carbons (-CH₃) | 15 - 25 | Multiple distinct signals are expected for the ortho, meta, and para methyl groups. |

| Nitrile Carbon (-C≡N) | 115 - 125 | Quaternary carbon, typically a sharp, weak signal. |

| Aromatic Carbons (C-CN) | 110 - 120 | The ipso-carbon attached to the nitrile group is expected to be shielded. |

| Aromatic Carbons (C-CH₃) | 130 - 145 | Five distinct signals for the methyl-substituted aromatic carbons. |

Advanced 2D NMR Techniques for Connectivity Mapping

To unambiguously assign the signals in the ¹H and ¹³C NMR spectra, advanced 2D NMR techniques are employed. These experiments reveal correlations between nuclei, allowing for the mapping of the molecular connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of each methyl group (in the 2.2-2.5 ppm range) to their corresponding carbon signals (in the 15-25 ppm range). This would allow for the definitive pairing of each ¹H signal with its directly bonded ¹³C atom.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural map of this compound can be constructed, confirming the connectivity and assignment of every atom in the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In the case of this compound, electron ionization mass spectrometry (EI-MS) provides valuable insights into its molecular composition and stability.

Upon electron impact, the this compound molecule loses an electron to form a molecular ion (M⁺•), which corresponds to its molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification.

A primary fragmentation pathway for this compound involves the loss of a methyl group (•CH₃) from the molecular ion, resulting in a stable [M-15]⁺ cation. This is a common fragmentation pattern for methylated aromatic compounds. Further fragmentation can occur through the loss of other small neutral molecules. The analysis of these fragmentation pathways is crucial for confirming the structure of this compound and distinguishing it from its isomers.

Table 1: Key Mass Spectrometry Data for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |

| M⁺• | 173 | Molecular Ion |

| [M-15]⁺ | 158 | Loss of a methyl radical (•CH₃) |

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy techniques are instrumental in probing the electronic structure and optical properties of molecules like this compound. These methods provide information about electron transitions, elemental composition, and chemical states.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the aromatic ring and the nitrile group.

The positions and intensities of these absorption bands are sensitive to the solvent environment. In nonpolar solvents, the fine vibrational structure of the absorption bands may be more resolved. In contrast, polar solvents can lead to a broadening of the peaks and may cause a shift in the absorption maxima (λmax) due to solute-solvent interactions. researchgate.netlibretexts.org This phenomenon, known as solvatochromism, can provide information about the electronic distribution in the ground and excited states of the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical states of the elements within the top few nanometers of a material's surface. nih.gov For this compound, XPS can be used to identify the presence of carbon and nitrogen and to determine their chemical environments.

The XPS spectrum would show characteristic peaks for the core levels of carbon (C 1s) and nitrogen (N 1s). The binding energy of the C 1s peak can be deconvoluted to distinguish between the carbon atoms of the aromatic ring, the methyl groups, and the nitrile group. The N 1s peak provides information specifically about the nitrogen atom in the nitrile functional group. Shifts in these binding energies can indicate different chemical states or interactions with other molecules. researchgate.netresearchgate.net

Table 2: Expected Core-Level Binding Energies in XPS for this compound

| Element | Core Level | Expected Binding Energy (eV) | Chemical Environment |

| Carbon | C 1s | ~284.8 | Aromatic Ring & Methyl Groups |

| Carbon | C 1s | ~286.5 | Nitrile Group (C≡N) |

| Nitrogen | N 1s | ~399-400 | Nitrile Group (C≡N) |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Characterization

X-ray Absorption Spectroscopy (XAS) is a technique that provides detailed information about the local geometric and electronic structure of a specific element in a molecule. nih.govnih.govspectroscopyworld.com XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govresearchgate.net

The XANES region of the spectrum for the nitrogen or carbon K-edge in this compound would reveal information about the unoccupied electronic states and the local symmetry around the absorbing atom. nih.gov The EXAFS region, on the other hand, provides information about the coordination number and distances to neighboring atoms. researchgate.net For this compound, EXAFS could be used to determine the bond lengths between the nitrogen and carbon atoms of the nitrile group and the surrounding carbon atoms of the benzene ring.

Methodological Considerations in Spectroscopic Analysis

The accuracy and reproducibility of spectroscopic data are highly dependent on the experimental methodology, including sample preparation and the choice of solvent.

Impact of Sample Preparation and Solvent Choice

Proper sample preparation is critical for obtaining high-quality spectroscopic data. For techniques like XPS and XAS, the sample must be clean and free of contaminants to ensure that the detected signals are representative of the compound of interest. For solution-based techniques like UV-Vis spectroscopy, the purity of the solvent is paramount to avoid interference from impurities.

The choice of solvent can significantly influence the spectroscopic properties of this compound, particularly in UV-Vis spectroscopy. researchgate.netlibretexts.org The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima. researchgate.netlibretexts.org Therefore, it is essential to report the solvent used when presenting UV-Vis data. For techniques performed in the solid state or under high vacuum, such as XPS and XAS, solvent effects are not a primary concern during the measurement itself, but the method of sample deposition or preparation can influence the molecular orientation and packing, which may have subtle effects on the spectra.

Importance of Instrument Calibration and Validation

The foundation of any reliable quantitative or qualitative spectroscopic analysis lies in the meticulous calibration and validation of the instrumentation. oup.comnih.gov These processes ensure that the data generated are accurate, reproducible, and fit for purpose. rsc.org Without proper calibration, instrumental drift due to environmental fluctuations, component aging, or other factors can lead to significant errors in measurement. oup.comrsc.org

Instrument Calibration:

Calibration is the process of configuring an instrument to provide a result for a sample within an acceptable range. youtube.com This involves establishing a relationship between the concentration of an analyte and the instrumental response. For spectroscopic methods, this typically involves analyzing a series of certified reference materials or standards of known concentrations to generate a calibration curve. tdi-bi.com

For instance, in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aromatic compounds, a multi-point calibration curve is essential. oup.comtdi-bi.com A common calibrant used for tuning GC-MS instruments is perfluorotributylamine (B110022) (PFTBA), which provides characteristic ions across a wide mass range (e.g., m/z 69, 219, 502), ensuring accurate mass assignment. chromatographyonline.com Similarly, for High-Performance Liquid Chromatography (HPLC) with UV detection, calibration standards are used to establish the linearity of the detector response. jopcr.com

Key Calibration Parameters for Spectroscopic Instruments:

| Parameter | Description | Typical Standard/Method |

| Wavelength Accuracy | Ensures the instrument correctly identifies the wavelength of maximum absorbance (λmax). | Using certified reference materials with known absorbance maxima (e.g., holmium oxide in perchloric acid for UV-Vis). |

| Photometric Accuracy | Verifies that the measured absorbance/transmittance is correct. | Analysis of standards with known absorbance values at specific wavelengths (e.g., potassium dichromate solutions for UV-Vis). |

| Stray Light | Measures the amount of light reaching the detector that is outside the selected wavelength band. | Using cut-off filters or specific salt solutions (e.g., potassium chloride) that absorb strongly at certain wavelengths. |

| Resolution | The ability of the spectrometer to distinguish between two adjacent spectral lines. | For IR spectroscopy, this can be checked using a polystyrene film and measuring the depth of specific troughs. rsc.org |

Method Validation:

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. amazonaws.com It provides objective evidence that the method is reliable. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). journalbji.com

Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. amazonaws.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). amazonaws.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. journalbji.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. journalbji.com

For the analysis of a compound like this compound, a validated HPLC-UV or GC-MS method would require demonstrating these parameters to ensure the reliability of the data. amazonaws.comjournalbji.com

Analysis of Spectral Resolution, Sensitivity, and Matrix Effects

Beyond calibration and validation, a thorough understanding of spectral resolution, sensitivity, and potential matrix effects is crucial for the advanced characterization of this compound.

Spectral Resolution:

Spectral resolution refers to the ability of a spectroscopic instrument to separate adjacent spectral features. azom.com In Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, high resolution is critical for distinguishing between protons or carbons in slightly different chemical environments, which is particularly relevant for highly substituted aromatic rings like that in this compound. azom.com Steric hindrance from the multiple methyl groups could influence the conformation and electronic environment of the aromatic protons and carbons, leading to complex spectra where high resolution is paramount. rsc.org Techniques like homonuclear or heteronuclear decoupling are often employed to simplify spectra and enhance resolution by collapsing spin-spin coupling multiplets into single lines. azom.com

Sensitivity:

Sensitivity in spectroscopy relates to the ability to detect and quantify small amounts of an analyte. mdpi.comresearchgate.net For trace analysis of aromatic compounds, highly sensitive techniques are required. mdpi.comnih.gov In mass spectrometry, sensitivity can be enhanced by operating in Selected Ion Monitoring (SIM) mode, where the instrument only detects ions of specific mass-to-charge ratios, thereby reducing background noise and improving the signal-to-noise ratio. tdi-bi.com For fluorescence spectroscopy, the use of specialized substrates can amplify the signal of polycyclic aromatic hydrocarbons by orders of magnitude. mdpi.com The ultimate sensitivity of a method is defined by its Limit of Detection (LOD). nih.gov

Matrix Effects:

Matrix effects are a significant challenge in quantitative analysis, particularly when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov These effects arise from co-eluting components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govresearchgate.net For example, when analyzing this compound in a complex environmental or biological sample, other organic molecules could co-elute and interfere with its ionization in the mass spectrometer's source. nih.gov

Strategies to Mitigate Matrix Effects:

| Strategy | Description |

| Sample Preparation | Employing effective clean-up steps (e.g., solid-phase extraction) to remove interfering matrix components before analysis. youtube.com |

| Chromatographic Separation | Optimizing the chromatographic method to separate the analyte from interfering compounds. youtube.com |

| Sample Dilution | Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly interfere. nih.gov |

| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix that is identical to the sample matrix to compensate for the effect. youtube.com |

| Use of Internal Standards | Adding a known amount of a structurally similar, isotopically labeled version of the analyte to all samples, standards, and blanks. The internal standard experiences similar matrix effects as the analyte, allowing for accurate correction. |

A comprehensive approach to the analysis of this compound and its derivatives would necessitate a careful evaluation of the sample matrix and the implementation of appropriate strategies to minimize or compensate for these effects, ensuring the generation of high-quality, reliable data. rsc.orgnih.gov

Table of Compounds

Crystallographic Insights into this compound Remain Elusive

Despite extensive searches of crystallographic databases and the scientific literature, detailed structural information for the compound this compound remains unpublished. As a result, a comprehensive analysis of its crystalline solid form, as outlined in the requested article structure, cannot be provided at this time.

The investigation into the crystallographic properties of this compound is hampered by the absence of publicly available single-crystal X-ray diffraction data. This fundamental technique is essential for determining the precise three-dimensional arrangement of atoms within a crystal, which in turn allows for a detailed analysis of molecular structure, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. Without this primary data, a foundational element of the requested article, "Crystallographic Investigations of this compound and its Analogs," is missing.

Specifically, the following key areas of investigation, which were to form the core of the article, cannot be addressed:

Crystallographic Investigations of Pentamethylbenzonitrile and Its Analogs

Correlating Solid-State Structure with Spectroscopic Data:In the absence of a determined crystal structure, it is not possible to establish correlations between the solid-state arrangement of pentamethylbenzonitrile molecules and its spectroscopic properties, such as solid-state NMR or vibrational (infrared and Raman) spectroscopy. Such correlations are vital for understanding how the crystalline environment influences the molecule's spectroscopic signature.

While general information about this compound, such as its chemical formula (C₁₂H₁₅N) and molecular weight, is known, the specific details of its solid-state architecture are not. The scientific community awaits the publication of dedicated crystallographic studies to illuminate the structural chemistry of this compound. Until such data becomes available, a detailed and scientifically accurate article on the crystallographic investigations of this compound cannot be generated.

Theoretical and Computational Studies of Pentamethylbenzonitrile

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the electronic structure of molecules, providing insights into bonding, reactivity, and spectroscopic properties. For pentamethylbenzonitrile, these methods can elucidate the influence of the five methyl groups and the nitrile group on the electron distribution within the benzene (B151609) ring.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. DFT calculations are used to determine the electronic ground state properties of molecules, such as geometries, energies, and electron densities. In the context of this compound, DFT studies can provide a detailed picture of its electronic characteristics.

DFT calculations typically involve the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the preferred orientations of the five methyl groups relative to the benzene ring. The electronic properties are then calculated for this optimized geometry. Key parameters obtained from DFT calculations include the total energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the Mulliken atomic charges.

Mulliken charge analysis can reveal the partial charges on each atom, illustrating the electron distribution across the molecule. In this compound, the nitrogen atom of the nitrile group is expected to have a significant negative charge, while the carbon atom of the nitrile group and the carbon atoms of the benzene ring attached to the methyl groups will likely carry partial positive charges.

Table 1: Representative DFT-Calculated Electronic Properties of Aromatic Nitriles

| Property | Benzonitrile (B105546) | 4-Methylbenzonitrile | This compound (Expected Trend) |

| HOMO Energy (eV) | -7.5 | -7.2 | Higher than 4-methylbenzonitrile |

| LUMO Energy (eV) | -1.2 | -1.1 | Slightly higher than 4-methylbenzonitrile |

| HOMO-LUMO Gap (eV) | 6.3 | 6.1 | Smaller than 4-methylbenzonitrile |

| Dipole Moment (Debye) | 4.18 | 4.35 | Higher than 4-methylbenzonitrile |

Note: The values for benzonitrile and 4-methylbenzonitrile are typical literature values. The expected trend for this compound is based on the electronic effects of the methyl substituents.

Ab Initio Calculations of Molecular Orbitals

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide a more rigorous description of the electronic structure and molecular orbitals of this compound.

Ab initio calculations can be used to visualize the shapes and energies of the molecular orbitals (MOs). The HOMO of this compound is expected to be a π-orbital delocalized over the benzene ring, with significant contributions from the p-orbitals of the methyl groups. The LUMO is likely to be a π*-orbital, also delocalized over the aromatic ring but with a larger coefficient on the nitrile group, reflecting its electron-accepting character.

These calculations can also be used to predict excited state properties, which are important for understanding the molecule's response to light. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, which can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions between molecular orbitals. For this compound, the primary absorption bands in the UV-visible region would correspond to π → π* transitions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ed.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound.

Conformational Analysis and Rotational Barriers

The five methyl groups in this compound are not static; they can rotate around the carbon-carbon single bonds connecting them to the benzene ring. MD simulations can be used to explore the conformational landscape of the molecule and to determine the energy barriers associated with this methyl group rotation.

In a typical MD simulation for conformational analysis, the molecule is placed in a simulation box, and its trajectory is calculated over a period of time at a given temperature. By analyzing the trajectory, one can identify the most stable conformations and the transitions between them. The rotational barriers of the methyl groups are influenced by steric hindrance from adjacent methyl groups and the nitrile group. It is expected that the ortho-methyl groups will experience higher rotational barriers compared to the meta- and para-methyl groups due to greater steric crowding.

The potential energy surface (PES) for methyl group rotation can be mapped by performing a series of constrained geometry optimizations at different dihedral angles. The energy difference between the highest and lowest points on the PES gives the rotational barrier.

Table 2: Representative Rotational Barriers of Methyl Groups in Substituted Benzenes

| Molecule | Methyl Group Position | Rotational Barrier (kcal/mol) |

| Toluene (B28343) | - | ~0.014 |

| o-Xylene | Ortho | ~2.0 |

| m-Xylene | Meta | ~0.1 |

| p-Xylene | Para | ~0.014 |

| Durene (1,2,4,5-tetramethylbenzene) | - | ~1.5 - 2.5 |

| Pentamethylbenzene (B147382) | - | ~1.8 - 2.8 |

Note: These are representative literature values. The rotational barriers in this compound are expected to be in a similar range, with variations depending on the position of the methyl group relative to the nitrile group and other methyl groups.

Solvation Effects and Intermolecular Interactions

MD simulations are also a powerful tool for studying the behavior of molecules in solution. By explicitly including solvent molecules in the simulation, it is possible to investigate solvation effects and intermolecular interactions. jlu.edu.cn

To study the solvation of this compound, the molecule would be placed in a box of solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane). The simulation would then track the interactions between the solute and the solvent molecules. The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. This can reveal the structure of the solvation shell around the this compound molecule.

The nitrile group is capable of forming hydrogen bonds with protic solvents like water or ethanol, where the nitrogen atom acts as a hydrogen bond acceptor. MD simulations can quantify the strength and lifetime of these hydrogen bonds. The nonpolar methyl groups and the benzene ring will primarily interact with nonpolar solvents through van der Waals forces. In aqueous solution, hydrophobic hydration will occur around the nonpolar parts of the molecule.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For example, the hydrolysis of the nitrile group to a carboxylic acid is a common reaction of benzonitriles. Computational methods can be used to study the mechanism of this reaction under acidic or basic conditions. This would involve identifying the transition state structures for the key steps, such as the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon and the subsequent proton transfers. The calculated activation energies for these steps can provide insights into the reaction kinetics.

DFT is a widely used method for studying reaction mechanisms. By locating the transition state (a first-order saddle point on the potential energy surface) and performing intrinsic reaction coordinate (IRC) calculations, one can confirm that the transition state connects the reactants and products. The calculated barrier height (the energy difference between the transition state and the reactants) is a key factor in determining the reaction rate.

Advanced Applications in Chemical Synthesis and Materials Science

Pentamethylbenzonitrile as a Building Block in Organic Synthesis

The reactivity of both the nitrile group and the activated methyl groups on the aromatic ring makes this compound a valuable precursor in multi-step organic synthesis.

Phthalides, or 1(3H)-isobenzofuranones, are core structures in many natural products and biologically active molecules. nih.gov While direct synthesis from this compound is not widely documented, its structure allows for a plausible synthetic pathway to highly substituted phthalide (B148349) derivatives. Such a transformation would leverage established reactions, starting with the modification of the nitrile and a subsequent cyclization involving an adjacent methyl group.

A potential synthetic route could involve the following steps:

Hydrolysis: The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield Pentamethylbenzoic acid.

Ortho-Functionalization: One of the ortho-methyl groups of Pentamethylbenzoic acid could undergo selective functionalization. For instance, a free-radical bromination using N-Bromosuccinimide (NBS) could introduce a bromine atom, forming 2-(bromomethyl)-3,4,5,6-tetramethylbenzoic acid.

Lactonization: Intramolecular nucleophilic substitution, where the carboxylate anion displaces the bromide, would lead to the cyclized product, a tetramethyl-substituted phthalide.

This proposed pathway highlights the potential of this compound as a starting material for generating sterically hindered phthalides, which are challenging to synthesize through other methods.

| Step | Transformation | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nitrile Hydrolysis | H₂SO₄ (aq), Heat | Pentamethylbenzoic acid |

| 2 | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2-(bromomethyl)-3,4,5,6-tetramethylbenzoic acid |

| 3 | Intramolecular Cyclization (Lactonization) | Weak Base (e.g., NaHCO₃) | 4,5,6,7-Tetramethylphthalide |

The electron-rich nature of the pentamethylphenyl ring and the reactivity of the nitrile group make this compound a candidate for synthesizing complex heterocyclic systems. sciencescholar.us Transition-metal-catalyzed reactions, in particular, offer a route to activate the otherwise inert C≡N triple bond for cycloaddition and annulation reactions.

For example, palladium-catalyzed tandem addition/cyclization reactions have been used to create quinazolines from 2-aminobenzonitriles. nih.gov By analogy, a suitably functionalized derivative of this compound (e.g., with an amino group at an ortho-position) could serve as a substrate for similar transformations, leading to highly substituted, sterically crowded quinazoline (B50416) frameworks.

Furthermore, phthalonitriles (benzene-1,2-dinitriles) are well-known precursors to phthalocyanines, a class of large, aromatic macrocycles used as dyes and functional materials. umich.edunih.gov A dinitrile derivative of the pentamethylbenzene (B147382) core could theoretically undergo template-driven cyclotetramerization to produce a highly substituted phthalocyanine (B1677752). The peripheral methyl groups would significantly enhance the solubility of the resulting macrocycle in organic solvents, a common challenge in phthalocyanine chemistry. researchgate.net

Integration into Advanced Materials Systems

The unique electronic and steric properties of the this compound moiety make it an attractive component for the design of novel functional materials with tailored characteristics.

The nitrile group is a key functional unit in various high-performance polymers. Phthalonitrile-based resins, for instance, are known for their exceptional thermal and oxidative stability, making them suitable for applications in the aerospace and electronics industries. uni-jena.de These resins polymerize through the nitrile groups to form a cross-linked, heterocyclic network.

Incorporating a monomer derived from this compound into such polymer systems could offer distinct advantages. The bulky pentamethylphenyl group would influence the polymer's morphology and processing characteristics. It could increase the free volume within the polymer matrix, potentially altering properties like dielectric constant and gas permeability, while the hydrocarbon character would enhance hydrophobicity.

The design of organic materials for optoelectronic applications often relies on molecules with both electron-donating and electron-withdrawing components to tune their energy levels and charge-transport properties. alfa-chemistry.comrsc.org this compound possesses such characteristics: the pentamethylphenyl group is a strong electron donor due to the inductive effect of the five methyl groups, while the nitrile group is a well-known electron acceptor.

This inherent donor-acceptor structure suggests that this compound could be a valuable building block for:

Organic Light-Emitting Diodes (OLEDs): Incorporating the this compound unit into larger conjugated molecules could be used to tune the emission color and improve the efficiency of light-emitting materials.

Organic Photovoltaics (OPVs): The electronic properties of the this compound moiety could be harnessed to design new donor or acceptor materials for the active layer in solar cells.

While the direct application of this compound in spintronics is not established, the field is actively exploring organic molecules to control electron spin. The ability to modify the electronic environment through substitution, as exemplified by the pentamethylphenyl group, is a key strategy in designing materials for future spintronic devices.

The development of advanced energy storage systems, such as next-generation batteries, relies on novel electrode materials. mdpi.com Research has shown that polyaromatic hydrocarbons (PAHs) can serve as high-capacity anode materials, particularly for sodium-ion batteries, due to their ability to reversibly store ions through an intercalation mechanism. rsc.orgmdpi.com

Materials derived from this compound could be explored in this context. The highly aromatic and hydrocarbon-rich nature of the pentamethylphenyl group aligns with the characteristics of promising organic electrode materials. The bulky methyl groups could create specific packing arrangements in the solid state, potentially forming stable channels for ion diffusion during charge and discharge cycles, which is a critical factor for battery performance.

| Application Area | Key Property Conferred by this compound Moiety | Potential Application |

|---|---|---|

| High-Performance Polymers | High thermal stability, steric bulk, hydrophobicity | Monomer for aerospace resins, specialty dielectrics |

| Optoelectronics | Electron-donating pentamethylphenyl group, electron-withdrawing nitrile group | Component in OLED emitters, materials for organic solar cells |

| Energy Storage | Aromatic core, defined steric structure from methyl groups | Active material for organic anodes in sodium-ion batteries |

Catalytic Applications and Catalyst Design

Investigation of this compound Derivatives in Catalysis

Similarly, the investigation of this compound derivatives in the field of catalysis is not documented in the available scientific literature. While the synthesis of various derivatives is conceivable, their subsequent application as catalysts or as components of catalytic systems has not been a subject of published research. Therefore, no data on their performance, selectivity, or the scope of their catalytic activity can be presented.

Investigation of Derivatives of Pentamethylbenzonitrile

Synthesis and Characterization of Functionalized Derivatives

The synthesis of functionalized derivatives of pentamethylbenzonitrile is primarily achieved through electrophilic aromatic substitution and side-chain modification reactions. The high degree of methylation on the benzene (B151609) ring significantly influences the regioselectivity and outcome of these reactions.

Ring-Nitrated this compound Analogs

Direct ring nitration of this compound presents a unique challenge due to the steric hindrance and the activating nature of the five methyl groups. Electrophilic attack on the aromatic ring is subject to the complex interplay of these factors. While specific literature on the direct ring-nitration of this compound is not abundant, studies on the nitration of related polymethylbenzenes, such as pentamethylnitrobenzene (B1297512) and pentamethylbenzoic acid, indicate that the position of electrophilic attack is heavily influenced by the existing substituents. In these systems, nitration often leads to ipso-substitution or displacement of a methyl group, rather than straightforward aromatic C-H nitration. It is plausible that the nitration of this compound would follow a similar path, potentially yielding a nitrated product with a displaced methyl group or undergoing side-chain nitration as a competing reaction. The synthesis of a true ring-nitrated analog where a hydrogen is substituted would necessitate starting from a less substituted benzonitrile (B105546) and introducing the methyl groups subsequently, a synthetically challenging endeavor.

Side-Chain Functionalized Benzyl (B1604629) Nitrates

A more readily accessible route to functionalized derivatives involves the modification of the methyl groups, particularly through nitration reactions that lead to the formation of benzyl nitrates. The nitration of pentamethylbenzene (B147382), the precursor to this compound, with fuming nitric acid has been shown to yield pentamethylbenzyl nitrate (B79036) among other products. This reaction proceeds via an electrophilic attack on the ring, followed by a proton loss from an adjacent methyl group and subsequent reaction to form the nitrate ester. This side-chain nitrooxylation is a characteristic reaction of highly methylated aromatic compounds.

Table 1: Products of Side-Chain Functionalization of Polymethylbenzenes

| Starting Material | Reagent | Major Side-Chain Products |

| Pentamethylbenzene | Fuming Nitric Acid | Pentamethylbenzyl nitrate |

| Hexamethylbenzene (B147005) | Fuming Nitric Acid | Pentamethylbenzyl nitrate, 5,6-bis(nitrooxymethyl)-1,2,3,4-tetramethylbenzene |

This table is interactive. Click on the headers to sort.

The synthesis of this compound derivatives with side-chain functionalized benzyl nitrates can thus be envisioned by first performing the side-chain nitration on pentamethylbenzene and then introducing the nitrile functionality, or by direct side-chain functionalization of this compound, though the latter is less documented.

Benzonitrile Derivatives with Altered Substitution Patterns

To understand the role of the pentamethyl substitution pattern, it is instructive to consider benzonitrile derivatives with fewer methyl groups, such as tetramethylbenzonitriles. For instance, 2,3,5,6-tetramethylbenzonitrile (B181192) (durenecarbonitrile) provides a useful comparison. The synthesis of such compounds can be achieved through methods like the Sandmeyer reaction starting from the corresponding aniline (B41778) or through cyanation of an aryl halide. The difference in the number and position of the methyl groups leads to distinct spectroscopic properties and reactivity. For example, the absence of a methyl group at the 4-position in 2,3,5,6-tetramethylbenzonitrile, compared to this compound, would likely render the 4-position more susceptible to electrophilic attack.

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound derivatives and their reactivity is profoundly influenced by the electronic and steric effects of the five methyl groups and the electron-withdrawing nature of the nitrile group.

The methyl groups are electron-donating through induction and hyperconjugation, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzonitrile. libretexts.org However, the nitrile group is a meta-directing deactivator for electrophilic aromatic substitution. In this compound, all ring positions are substituted with methyl groups, precluding simple electrophilic substitution and often leading to side-chain reactions or ipso-attack.

Quantitative structure-activity relationship (QSAR) studies on a range of substituted benzonitriles have shown that both hydrophobicity and electronic parameters are crucial in determining their biological and chemical reactivity. nih.govnih.gov For this compound derivatives, the high lipophilicity conferred by the five methyl groups would be a significant factor in their reactivity profile in biological and non-polar environments. The steric bulk of the pentamethyl-substituted ring also plays a critical role, hindering the approach of reagents to both the nitrile group and the aromatic ring, thereby influencing reaction rates and mechanisms.

Advanced Spectroscopic and Crystallographic Studies of Derivatives

The characterization of this compound and its derivatives relies heavily on advanced spectroscopic and crystallographic techniques.

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of this compound would be expected to show distinct signals for the methyl groups, with their chemical shifts influenced by their position relative to the nitrile group. Similarly, the 13C NMR spectrum provides valuable information on the chemical environment of each carbon atom in the molecule. The carbon of the nitrile group typically appears in the downfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a sharp absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2220-2260 cm-1. nih.gov The spectrum would also exhibit bands associated with C-H stretching and bending of the methyl groups and aromatic C-C stretching. nih.gov

Table 2: Key Spectroscopic Data for Benzonitrile Derivatives

| Compound | 13C NMR (CN, ppm) | IR (C≡N, cm-1) |

| Benzonitrile | ~118 | ~2229 |

| 4-Methylbenzonitrile | ~119 | ~2228 |

| This compound | Data not available | Data available nih.gov |

This table is interactive and will be updated as more data becomes available.

Crystallographic Studies:

Computational Analysis of Derivative Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure, properties, and reactivity of this compound derivatives.

Molecular Orbital Analysis:

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the electron-donating methyl groups would be expected to raise the HOMO energy, making the aromatic ring more nucleophilic compared to benzonitrile.

Electrostatic Potential Maps:

Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution and identify regions of positive and negative electrostatic potential. In this compound, the nitrile group would be a region of negative potential, indicating its susceptibility to electrophilic attack, while the aromatic ring, enriched in electron density by the methyl groups, would also be a potential site for electrophilic interaction, steric factors permitting.

Reactivity Descriptors:

Computational methods can also be used to calculate various reactivity descriptors, such as Fukui functions, which can predict the most likely sites for nucleophilic and electrophilic attack. Such studies on substituted benzonitriles have shown that the nature and position of substituents significantly alter the reactivity of the molecule. For this compound, these calculations could help to rationalize the observed preference for side-chain reactions over direct aromatic substitution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。